azepan-1-yl[4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the azepane moiety and other substituents. Common reagents used in these reactions include chlorinating agents, methylating agents, and trifluoromethylating agents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents used.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE can be compared with other similar compounds, such as:
1-AZEPANYL[5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-3-ISOXAZOLYL]METHANONE: This compound has a similar structure but includes an isoxazole ring instead of a pyrazole ring.
1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-ISOXAZOL-3-YL]METHANONE: This compound is similar but features an isoxazole ring with different substituents. The uniqueness of 1-AZEPANYL[4-CHLORO-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]METHANONE lies in its specific combination of substituents and the resulting properties, which may offer advantages in certain applications
Properties
Molecular Formula |
C12H15ClF3N3O |
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Molecular Weight |
309.71 g/mol |
IUPAC Name |
azepan-1-yl-[4-chloro-1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanone |
InChI |
InChI=1S/C12H15ClF3N3O/c1-18-10(12(14,15)16)8(13)9(17-18)11(20)19-6-4-2-3-5-7-19/h2-7H2,1H3 |
InChI Key |
IZPANPMHVFBVFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)N2CCCCCC2)Cl)C(F)(F)F |
Origin of Product |
United States |
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